

# LAS101057 off-target effects investigation

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Compound of Interest

Compound Name: LAS101057

Cat. No.: B1674514

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# **Technical Support Center: LAS101057**

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with LAS101057.

# Troubleshooting Guides Unexpected Phenotypes or Cellular Responses

Question: We are observing a cellular phenotype in our experiments with **LAS101057** that is inconsistent with A2B adenosine receptor antagonism. How can we troubleshoot this?

#### Answer:

While **LAS101057** is a highly selective A2B adenosine receptor antagonist, unexpected effects can arise from several factors. Here is a step-by-step guide to investigate the issue:

- Confirm On-Target A2B Receptor Engagement:
  - Experiment: Perform a dose-response curve with a known A2B receptor agonist (e.g., NECA) in the presence and absence of LAS101057.
  - Expected Outcome: LAS101057 should competitively inhibit the agonist-induced response (e.g., cAMP accumulation or IL-6 production).[1]



- Troubleshooting: If no inhibition is observed, verify the potency and purity of your
   LAS101057 stock and the responsiveness of your cellular system to the A2B agonist.
- Evaluate Potential Off-Target Effects:
  - Consideration: Although LAS101057 has shown high selectivity in broad panel screening (>400-fold selectivity against over 340 targets at 10 μM), off-target effects can be concentration-dependent and cell-type specific.[1]
  - Recommendation: Use the lowest effective concentration of LAS101057 to minimize
    potential off-target activity. Consider using a structurally unrelated A2B antagonist as a
    control to see if the unexpected phenotype persists.
- Investigate Cytochrome P450 (CYP) Inhibition:
  - Background: Preclinical studies have indicated that LAS101057 can cause moderate inhibition of CYP3A4 and CYP2C19.[1]
  - Implication: If your experimental system involves other compounds or drugs, co-incubation with LAS101057 could alter their metabolism, leading to unexpected biological effects.
  - Troubleshooting:
    - Review all components of your cell culture media and experimental buffer for potential substrates of CYP3A4 or CYP2C19.
    - If possible, use a system with reduced metabolic activity or perform experiments in the presence of known CYP inhibitors/inducers as controls.

## Variability in Experimental Results

Question: We are observing significant variability in our results between experiments using **LAS101057**. What could be the cause?

Answer:

Variability can stem from several sources. Consider the following:



- Compound Stability and Storage: Ensure your LAS101057 stock is stored correctly and has
  not undergone degradation. Prepare fresh dilutions for each experiment from a validated
  stock.
- Cell Passage Number: Use cells within a consistent and low passage number range, as receptor expression and signaling pathway components can change with prolonged culturing.
- Experimental Conditions: Maintain consistency in cell density, serum concentrations, incubation times, and agonist concentrations.

# Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **LAS101057**?

A1: **LAS101057** is a potent and selective antagonist of the A2B adenosine receptor, a G protein-coupled receptor.[1][2][3] By blocking this receptor, it inhibits downstream signaling pathways, such as the cAMP/cAMP response element binding (CREB) pathway, which is involved in the release of pro-inflammatory cytokines like IL-6.[1]

Q2: What are the known off-target effects of **LAS101057**?

A2: In a broad screening panel of over 340 enzymes, receptors, channels, and transporters, **LAS101057** was found to be highly selective (>400-fold) at a concentration of 10  $\mu$ M.[1] However, moderate inhibition of the cytochrome P450 enzymes CYP3A4 and CYP2C19 has been reported, which could lead to drug-drug interactions.[1]

Q3: What adverse effects of LAS101057 were observed in clinical trials?

A3: In a Phase 1 clinical trial, some subjects receiving **LAS101057** reported adverse events including abdominal pain, diarrhea, somnolence, and headache.[4] These effects were not reported in the placebo group.[4]

Q4: Can **LAS101057** be used in animal models?

A4: Yes, **LAS101057** has been shown to be orally efficacious in a mouse model of asthma, where it reduced airway hyperresponsiveness, Th2 cytokine production, and OVA-specific IgE



levels.[1][2] It exhibits good pharmacokinetic properties in preclinical species, including mice, rats, dogs, and monkeys.[1]

## **Data Presentation**

Table 1: In Vitro Potency and Selectivity of LAS101057

Target	Assay Type	Species	IC50 / Ki	Selectivity
A2B Adenosine Receptor	Radioligand Binding	Human	2.3 nM (Ki)	-
A2B Adenosine Receptor	cAMP Functional Assay	Human	5.2 nM (IC50)	-
A1 Adenosine Receptor	Radioligand Binding	Human	>10,000 nM (Ki)	>4300-fold
A2A Adenosine Receptor	Radioligand Binding	Human	>10,000 nM (Ki)	>4300-fold
A3 Adenosine Receptor	Radioligand Binding	Human	>10,000 nM (Ki)	>4300-fold
>340 Other Targets	Various	-	>10 μM	>400-fold

Data synthesized from "Discovery of **LAS101057**: A Potent, Selective, and Orally Efficacious A2B Adenosine Receptor Antagonist".

Table 2: Cytochrome P450 Inhibition by LAS101057



CYP Isoform	Inhibition (IC50)	Potential for Interaction
CYP1A2	>25 μM	Low
CYP2C9	>25 μM	Low
CYP2C19	1-5 μΜ	Moderate
CYP2D6	>25 μM	Low
CYP3A4	1-25 μΜ	Moderate

Data synthesized from "Discovery of **LAS101057**: A Potent, Selective, and Orally Efficacious A2B Adenosine Receptor Antagonist".[1]

# **Experimental Protocols**

# Protocol 1: Investigating On-Target A2B Receptor Antagonism via cAMP Assay

This protocol outlines a method to confirm that the observed biological effects of **LAS101057** are mediated through the A2B adenosine receptor.

- Cell Culture: Plate cells expressing the A2B adenosine receptor in a suitable format (e.g., 96well plate) and grow to 80-90% confluency.
- Compound Preparation:
  - Prepare a stock solution of LAS101057 in a suitable solvent (e.g., DMSO).
  - Prepare serial dilutions of LAS101057 in assay buffer.
  - Prepare a stock solution of a known A2B agonist (e.g., NECA).
- Assay Procedure:
  - Wash the cells with assay buffer.
  - Pre-incubate the cells with the different concentrations of LAS101057 or vehicle control for 15-30 minutes.



- Stimulate the cells with the A2B agonist at a concentration that elicits a submaximal response (e.g., EC80) for 15 minutes.
- Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
- Data Analysis:
  - Plot the cAMP concentration against the log of the **LAS101057** concentration.
  - Calculate the IC50 value for LAS101057 to determine its potency in inhibiting the A2B receptor-mediated cAMP production.

# Protocol 2: General Workflow for Off-Target Effect Investigation

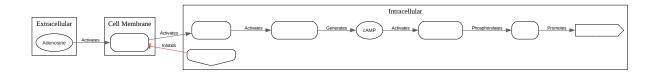
This protocol provides a general workflow for investigating potential off-target effects of **LAS101057**.

- Literature Review: Thoroughly review the literature for known off-target liabilities of similar chemical scaffolds.
- Broad Panel Screening:
  - Submit LAS101057 to a commercial service for broad panel screening against a large number of receptors, enzymes, ion channels, and transporters.
  - Analyze the results for any significant interactions, paying close attention to targets with plausible links to the observed unexpected phenotype.
- Cell-Based Secondary Assays:
  - For any hits identified in the broad panel screen, perform functional cell-based assays to confirm the interaction and determine the potency of LAS101057 at the off-target.
- CRISPR/Cas9 Knockout Studies:



- If a specific off-target is suspected, use CRISPR/Cas9 to knock out the gene encoding the putative off-target in your cell model.
- Treat the knockout and wild-type cells with LAS101057 and assess whether the unexpected phenotype is ablated in the knockout cells. This provides strong evidence for the involvement of the off-target.

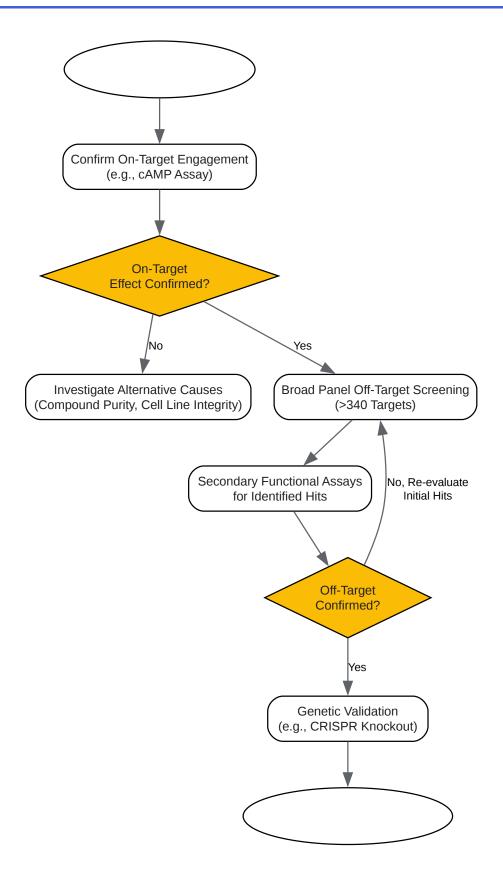
## **Visualizations**



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Caption: A2B Adenosine Receptor Signaling Pathway and Point of Inhibition by LAS101057.





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Caption: Experimental Workflow for Investigating Unexpected Off-Target Effects.



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### References

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